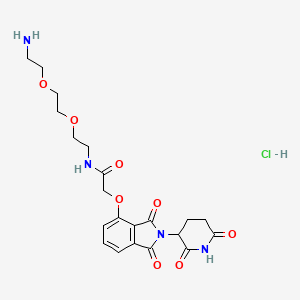

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

Descripción

BenchChem offers high-quality Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJQBYYTYFGXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Thalidomide-O-amido-PEG2-C2-NH2 Hydrochloride in Targeted Protein Degradation

Abstract

The advent of targeted protein degradation (TPD) has inaugurated a new paradigm in therapeutic intervention, shifting the focus from protein inhibition to outright elimination. At the core of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS). This guide provides an in-depth technical exploration of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride , a critical building block for the synthesis of potent PROTACs. We will deconstruct its molecular components, elucidate the mechanistic underpinnings of the PROTACs it helps create, and provide detailed, field-proven protocols for the validation of their activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their discovery pipelines.

Introduction: Beyond Inhibition to Inducing Degradation

For decades, the dominant strategy in drug discovery has been occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins by binding to their active sites.[1][2] This approach, while successful, leaves a vast portion of the proteome—up to 85%—deemed "undruggable" due to the lack of suitable enzymatic pockets.[1] Targeted protein degradation offers a transformative solution. Instead of merely blocking a protein's function, TPD agents physically eliminate the protein from the cell.[3]

This is achieved through the design of PROTACs, which are composed of three key elements: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] By acting as a molecular bridge, a PROTAC induces the formation of a ternary complex between the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][6] This event-driven, catalytic mechanism allows a single PROTAC molecule to trigger the destruction of multiple target proteins, enabling potent effects at low doses and offering a path to overcome resistance mechanisms.[1][7]

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a pre-synthesized E3 ligase ligand-linker conjugate, providing a streamlined starting point for the creation of novel PROTACs.[8][9][10]

Molecular Deconstruction: Anatomy of a PROTAC Building Block

This molecule is not a complete PROTAC but a versatile intermediate designed for conjugation to a target-binding ligand (warhead). Its structure is logically segmented to perform specific functions within the final PROTAC assembly.

The E3 Ligase Anchor: Thalidomide Moiety

The thalidomide component is the cornerstone of this molecule's function. Thalidomide and its analogs (lenalidomide, pomalidomide) are well-characterized ligands for Cereblon (CRBN) .[] CRBN is a substrate receptor protein within the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[12][13][14] By binding to a specific pocket in CRBN, the thalidomide moiety recruits the entire CRL4^CRBN^ enzymatic machinery.[][15] This interaction effectively "hijacks" one of the most prevalent E3 ligases in the cell, redirecting its ubiquitination activity towards a new target protein dictated by the PROTAC's other end.[16][17]

The Connecting Bridge: The O-amido-PEG2-C2 Linker

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's efficacy.[18][19] Its length, rigidity, and composition profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitin transfer.[19][20]

-

Polyethylene Glycol (PEG): The two ethylene glycol units (PEG2) impart hydrophilicity, which can improve the solubility and cell permeability of the final, often large, PROTAC molecule.[18][20][21]

-

Flexibility and Length: The combination of the PEG and ethyl (C2) chain provides the necessary length and conformational flexibility to allow the POI and CRBN to orient themselves productively for ubiquitination. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[5]

The Conjugation Point: The Terminal Amine (-NH2)

The primary amine, stabilized as a hydrochloride salt, serves as a reactive handle. It is readily available for standard chemical coupling reactions (e.g., amide bond formation) with a carboxylic acid on a POI ligand, enabling the modular synthesis of a custom PROTAC library.

The Core Mechanism of Action: Orchestrating Protein Destruction

Once Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is conjugated to a POI-binding warhead, the resulting PROTAC molecule engages the cell's ubiquitin-proteasome system in a catalytic cycle.

The PROTAC Catalytic Cycle:

-

Ternary Complex Formation: The PROTAC molecule diffuses into the cell and simultaneously binds to its target POI and the CRBN E3 ligase, forming a transient ternary complex (POI-PROTAC-CRBN).[1][6] The stability of this complex is a key driver of degradation efficiency.

-

Ubiquitin Transfer: The formation of the ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI.[1][22]

-

Polyubiquitination: A chain of ubiquitin molecules is built upon the POI. This polyubiquitin chain acts as a recognition signal for the proteasome.[3]

-

Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated POI, unfolds it, and degrades it into small peptides.

-

PROTAC Recycling: Following POI degradation, the PROTAC molecule is released and can proceed to bind another POI and E3 ligase, initiating a new cycle of degradation.[2][6] This catalytic nature distinguishes PROTACs from traditional inhibitors.[7]

Caption: The catalytic cycle of a CRBN-based PROTAC.

Experimental Validation: A Framework for Characterization

Synthesizing a PROTAC is only the first step. Rigorous biochemical and cellular assays are required to validate its mechanism of action and quantify its efficacy.

Protocol 1: Cereblon (CRBN) Binding Assay

Objective: To confirm that the thalidomide moiety of the synthesized PROTAC engages its intended target, CRBN, and to determine its binding affinity.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay This assay measures the displacement of a fluorescently labeled thalidomide tracer from a GST-tagged CRBN protein by the unlabeled test PROTAC.[12] A decrease in the FRET signal indicates successful competition and binding.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test PROTAC and a positive control (e.g., free thalidomide) in the assay buffer. Prepare working solutions of GST-tagged CRBN, Europium cryptate-labeled anti-GST antibody (donor), and a red-labeled thalidomide tracer (acceptor).[23]

-

Assay Plate Dispensing: In a low-volume 384-well plate, add 5 µL of the diluted PROTAC or control compounds.

-

Protein Addition: Add 5 µL of the GST-CRBN working solution to each well.

-

Detection Reagent Addition: Add 10 µL of the pre-mixed HTRF antibody and tracer solution to each well.

-

Incubation: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the signal against the log of the competitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Caption: Workflow for a CRBN competitive binding assay.

Protocol 2: Target Protein Degradation Assay (Western Blot)

Objective: To quantify the potency (DC50) and efficacy (Dmax) of the PROTAC in degrading the target protein within a cellular context.[3][22]

-

DC50: The concentration of PROTAC required to degrade 50% of the target protein.[24]

-

Dmax: The maximum percentage of protein degradation achievable.[25]

Step-by-Step Protocol:

-

Cell Seeding: Seed the appropriate cell line in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the wells using 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.[26][27] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

-

Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry and Analysis: Quantify the band intensity for the POI and normalize it to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration. Fit the curve to determine DC50 and Dmax values.[28]

| Compound ID | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |

| PROTAC-001 | Example-POI | HEK293 | 24 | 15.2 | 92 |

| PROTAC-002 | Example-POI | HEK293 | 24 | 8.7 | 95 |

| Control-Cmpd | Example-POI | HEK293 | 24 | >10,000 | <10 |

| Caption: Example table for summarizing protein degradation data. |

Protocol 3: In Vitro Ubiquitination Assay

Objective: To obtain direct biochemical evidence that the PROTAC induces the polyubiquitination of the POI in a CRBN-dependent manner.[29]

Methodology: This assay reconstitutes the ubiquitination cascade in a test tube using purified components. The ubiquitination of the POI is then detected by Western blot as a high-molecular-weight smear or ladder.[30][31]

Step-by-Step Protocol:

-

Reaction Setup: On ice, prepare a master mix containing ubiquitination buffer (Tris, MgCl2, DTT), ATP, purified E1 activating enzyme, a suitable E2 conjugating enzyme (e.g., UBCH5c), and biotin-labeled ubiquitin.[32]

-

Component Addition: In individual reaction tubes, add the purified recombinant POI and the purified CRL4^CRBN^ E3 ligase complex.

-

PROTAC Addition: Add the test PROTAC or a vehicle control to the respective tubes.

-

Initiate Reaction: Add the master mix to each tube to initiate the reaction.

-

Incubation: Incubate the reactions at 30-37°C for 1-2 hours.[30][31]

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis:

-

Run the samples on an SDS-PAGE gel and transfer to a membrane.

-

Probe the membrane with an antibody against the POI to visualize the unmodified protein and higher molecular weight ubiquitinated species.

-

Alternatively, probe with streptavidin-HRP to detect the incorporated biotin-ubiquitin. An increase in the high-molecular-weight signal in the presence of the PROTAC confirms its mechanism of action.

-

Caption: Workflow for an in vitro ubiquitination assay.

Conclusion

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a powerful and versatile chemical tool that serves as a gateway to the rapidly expanding field of targeted protein degradation. By providing a validated, high-affinity ligand for the Cereblon E3 ligase coupled to a functionally optimized linker, it significantly streamlines the discovery and synthesis of novel PROTACs. Understanding its tripartite structure and the intricate mechanism by which it empowers a PROTAC to hijack the ubiquitin-proteasome system is fundamental to its effective application. The experimental protocols detailed herein provide a robust framework for researchers to not only synthesize but also rigorously validate the potency and mechanism of their custom-designed protein degraders, accelerating the journey from concept to validated chemical probe.

References

-

Proteolysis targeting chimera - Wikipedia. [Link]

-

What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]

-

The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. [Link]

-

In vitro Protein Ubiquitination Assays. Bio-protocol. [Link]

-

Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC. Oreate AI Blog. [Link]

-

Detection of Protein Ubiquitination. PMC - NIH. [Link]

-

Linkers in PROTACs. Precise PEG. [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Ubiquitination assay. Bio-protocol. [Link]

-

A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

-

Structures of cereblon (CRBN)-DDB1-E3 ligase complex. - ResearchGate. [Link]

-

Cereblon E3 Ligase Pathway. Gosset. [Link]

-

Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. MRC PPU. [Link]

-

Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. PMC - NIH. [Link]

-

PROTAC PEG Linkers. JenKem Technology USA. [Link]

-

Thalidomide-5-CH2-NH2 (hydrochloride). DC Chemicals. [Link]

-

A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

-

Cereblon Ubiquitination Homogeneous Assay Kit - Data Sheet. [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central. [Link]

-

Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately. 2BScientific. [Link]

-

Modeling PROTAC degradation activity with machine learning. Chalmers Research. [Link]

-

Cereblon Binding Assay Kit. BPS Bioscience. [Link]

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog [oreateai.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 12. revvity.com [revvity.com]

- 13. researchgate.net [researchgate.net]

- 14. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gosset.ai [gosset.ai]

- 17. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]

- 18. precisepeg.com [precisepeg.com]

- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Essential Role of Linkers in PROTACs [axispharm.com]

- 21. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. resources.revvity.com [resources.revvity.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. research.chalmers.se [research.chalmers.se]

- 26. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 27. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 28. Research Collection | ETH Library [research-collection.ethz.ch]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 32. bpsbioscience.com [bpsbioscience.com]

The Strategic Role of Thalidomide-O-amido-PEG2-C2-NH2 Hydrochloride in PROTAC Technology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs), opening up avenues to target proteins previously considered "undruggable".[3] The success of a PROTAC is critically dependent on the rational design of its three core components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. This guide provides a detailed examination of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride , a key building block in PROTAC synthesis. We will dissect its constituent parts—the Thalidomide-based Cereblon (CRBN) E3 ligase ligand, the flexible PEG2 linker, and the terminal amine handle—to provide field-proven insights into its function, strategic utility, and application in the development of novel protein degraders.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The UPS is the primary cellular machinery for degrading unwanted or damaged proteins in eukaryotes, responsible for the turnover of over 80% of intracellular proteins.[1] PROTAC technology masterfully co-opts this system. A PROTAC molecule, by simultaneously binding to a target protein and an E3 ubiquitin ligase, acts as a molecular bridge to induce the formation of a ternary complex (POI-PROTAC-E3 ligase).[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[1] Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further rounds of degradation.[6] This catalytic mode of action is a key advantage, allowing PROTACs to be effective at very low, substoichiometric concentrations.[6][7]

Deconstructing the E3 Ligase Ligand-Linker Conjugate

The molecule Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is not a complete PROTAC but rather a crucial, pre-fabricated component comprising the E3 ligase ligand and the linker, equipped with a reactive handle for conjugation to a POI ligand. Let's analyze each part.

The E3 Ligase Ligand: Thalidomide and its Recruitment of Cereblon (CRBN)

The discovery that thalidomide's therapeutic and teratogenic effects are mediated through its binding to Cereblon (CRBN) was a watershed moment for targeted protein degradation.[1][8][9] CRBN is a substrate receptor for the Cullin 4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][4]

-

Mechanism of Recruitment : Thalidomide and its analogs, such as lenalidomide and pomalidomide, function as "molecular glues."[10][] They bind to a specific pocket in CRBN, altering its surface topology and inducing novel protein-protein interactions with "neosubstrates"—proteins not normally recognized by CRBN.[1][10][12] In the context of a PROTAC, the thalidomide moiety docks into CRBN, effectively "presenting" the tethered POI as a neosubstrate for ubiquitination.[13]

-

Advantages of CRBN : CRBN is one of the most frequently used E3 ligases in PROTAC design for several reasons.[14] Its ligands (thalidomide derivatives) are small, well-characterized, and possess favorable drug-like properties.[] Furthermore, CRBN is ubiquitously expressed across many cell types, broadening the potential applicability of CRBN-based PROTACs.[15]

The Linker: The Strategic Importance of the PEG2 Chain

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, profoundly influencing ternary complex formation and physicochemical properties.[7][] The "-O-amido-PEG2-C2-" portion of the molecule constitutes the linker.

-

Physicochemical Properties : Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity.[17][18] PROTACs are often large molecules that fall outside the "rule of five" and can suffer from poor solubility. Incorporating a PEG chain can significantly improve aqueous solubility and cell permeability, which are crucial for biological activity.[7][][17]

-

Flexibility and Ternary Complex Formation : The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity.[7] Flexible linkers, like PEG chains, allow the two ends of the PROTAC to rotate and adopt multiple conformations.[7][19][20] This conformational plasticity increases the probability of achieving the optimal geometry for favorable protein-protein interactions between the E3 ligase and the POI, a phenomenon known as positive cooperativity.[7][21] The length of the linker is a key parameter that must be empirically optimized for each POI-E3 ligase pair.[][22]

The Reactive Handle: The Terminal Amine (-NH2)

The molecule terminates in an ethylamine group (-C2-NH2). The primary amine serves as a versatile and reactive chemical handle. It is designed for straightforward conjugation to a POI ligand, which typically contains a carboxylic acid or another electrophilic group. This enables the final step of PROTAC synthesis, usually through a stable amide bond formation. The hydrochloride salt form enhances the stability and solubility of this amine-containing building block, simplifying its handling and use in synthesis.[23]

Experimental Workflows & Protocols

Developing a potent PROTAC is an iterative process of design, synthesis, and evaluation.[24][25] The use of a pre-synthesized, well-characterized building block like Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride significantly streamlines the synthesis phase.

General PROTAC Synthesis via Amide Coupling

This protocol outlines the final conjugation step to assemble the PROTAC.

-

Activation of POI Ligand : Dissolve the POI ligand (containing a carboxylic acid) in a suitable anhydrous solvent (e.g., DMF). Add a peptide coupling agent (e.g., HATU, HBTU) and an amine base (e.g., DIPEA). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction : To the activated POI ligand solution, add a solution of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride and an additional equivalent of the amine base (to neutralize the hydrochloride salt).

-

Reaction Monitoring : Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS to confirm the consumption of starting materials and the formation of the desired PROTAC product.

-

Purification : Upon completion, quench the reaction and purify the crude product using reverse-phase preparative HPLC to yield the final, high-purity PROTAC.

-

Characterization : Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[26][27]

PROTAC Evaluation Workflow

Once synthesized, the PROTAC must be rigorously tested. The following workflow ensures a systematic evaluation of its biological activity.[24][28]

Protocol: Assessment of Protein Degradation by Western Blot

This is the most fundamental assay to directly measure the reduction in target protein levels.[28]

-

Cell Seeding : Plate the desired cell line in 6-well or 12-well plates and allow them to adhere overnight.

-

PROTAC Treatment : Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer : Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane and probe with a primary antibody specific to the POI. Also probe with an antibody for a loading control (e.g., GAPDH, β-actin).

-

Detection : Incubate with a species-appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis : Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.

Data Presentation and Interpretation

The data generated from evaluation assays are used to quantify the performance of a PROTAC.

Quantitative Data Summary

The following tables present hypothetical data for a PROTAC constructed using our title compound to illustrate key performance metrics.

Table 1: Ternary Complex Formation and Binding Affinities

| Assay Type | Metric | Value | Interpretation |

|---|---|---|---|

| Binary Binding | |||

| Fluorescence Polarization | Kd (PROTAC <> POI) | 150 nM | Affinity of the PROTAC for the target protein. |

| TR-FRET | Kd (PROTAC <> CRBN) | 1.2 µM | Affinity of the PROTAC for the E3 ligase. |

| Ternary Complex |

| TR-FRET | Cooperativity (α) | 5.2 | α > 1 indicates positive cooperativity; the binding of one protein enhances the binding of the other, leading to a more stable ternary complex. |

Table 2: Cellular Degradation Performance (24h Treatment)

| Cell Line | DC50 | Dmax | Interpretation |

|---|---|---|---|

| HEK293 | 25 nM | 92% | DC50 : The concentration of PROTAC required to degrade 50% of the target protein. Lower is better. |

| HeLa | 40 nM | 88% | Dmax : The maximum percentage of protein degradation achieved. Higher is better. |

Conclusion

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a highly strategic and enabling tool for targeted protein degradation. It elegantly combines a well-validated E3 ligase ligand with a linker designed to impart favorable physicochemical and conformational properties. By providing a ready-to-use building block, it accelerates the synthesis and exploration of novel PROTACs. Understanding the distinct role of each component—the CRBN-recruiting thalidomide, the solubility-enhancing and flexible PEG linker, and the reactive amine handle—is fundamental for any researcher aiming to rationally design the next generation of potent and selective protein degraders. As the field continues to evolve, the principles embodied in this molecule will remain central to the successful development of this transformative therapeutic modality.

References

- Title: From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation Source: PubMed URL

- Title: Developments of CRBN-based PROTACs as potential therapeutic agents Source: ResearchGate URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Application Notes and Protocols for the Analytical Characterization of PROTACs Containing a PEG-Based Linker Source: Benchchem URL

- Source: Chemical Society Reviews (RSC Publishing)

- Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: PubMed Central URL

- Title: Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates Source: MedChemExpress URL

- Title: Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex Source: PubMed URL

- Title: Linkers in PROTACs Source: Precise PEG URL

- Title: Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?

- Title: Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies Source: PubMed Central URL

- Title: Thalidomide-5-CH2-NH2 hydrochloride | E3 Ligand of PROTAC Source: MedChemExpress URL

- Title: Overview of PROTAC Linkers: Types and Design Source: BOC Sciences URL

- Title: Thalidomide Analogs and Other CRBN Ligands in PROTACs Source: BOC Sciences URL

- Title: Overview of PROTAC Linkers Source: ChemPep URL

- Title: Thalidomide-amido-PEG2-NH2 hydrochloride Source: MySkinRecipes URL

- Title: Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex Source: Semantic Scholar URL

- Title: A Comparative Guide to E3 Ligase Ligands in PROTACs: Thalidomide-5-NH2-CH2-COOH and Beyond Source: Benchchem URL

- Title: Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders Source: Taylor & Francis Online URL

- Title: Thalidomide-O-amido-PEG-C2-NH2 Source: MedChemExpress URL

- Title: Targeted protein degradation using thalidomide and its derivatives Source: ResearchGate URL

- Title: Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates Source: MedChemExpress URL

- Title: E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones Source: ACS Publications URL

- Title: Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta Source: PubMed Central URL

- Title: PROTAC Molecules Activity and Efficacy Evaluate Service Source: Mtoz Biolabs URL

- Title: Applications of Targeted Protein Degradation in Drug Discovery Source: Crimson Publishers URL

- Title: Current strategies for the design of PROTAC linkers: a critical review Source: PubMed Central URL

- Title: Experimental workflow for PROTAC-mediated protein degradation assay Source: Benchchem URL

- Title: (PDF)

- Source: eScholarship.

- Title: Protein degraders - from thalidomide to new PROTACs Source: PubMed URL

- Title: Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader Source: PubMed Central URL

- Title: Discovery of E3 Ligase Ligands for Target Protein Degradation Source: ResearchGate URL

- Title: Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway Source: PubMed Central URL

- Title: Editorial: Next-Generation PROTACs in Oncology and Beyond: Exploring Therapeutic Targets and Their Degraders Source: Frontiers URL

- Title: Targeted Protein Degradation: Design Considerations for PROTAC Development Source: PubMed Central URL

- Title: Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates Source: MedChemExpress URL

- Title: PROTAC linker, E3 Ligase Ligand-Linker Source: BroadPharm URL

- Title: Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates Source: MedChemExpress URL

- Title: Ligandability of E3 Ligases for Targeted Protein Degradation Applications Source: PubMed Central URL

- Title: Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride Source: Xcess Biosciences URL

- Title: How to improve the function of your PROTAC degrader by understanding ternary complex formation Source: YouTube URL

- Title: Application of Thalidomide E3 Ligase Ligands in Cancer Research Source: Benchchem URL

- Title: Correlating cellular ternary complex formation with degradation kinetics Source: Promega URL

- Title: Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates Source: MedChemExpress URL

- Title: Thalidomide-NH-amido-PEG2-C2-NH2 | E3 Ligase Ligand-Linker Conjugates Source: MedChemExpress URL

- Title: A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders Source: National Institutes of Health URL

- Title: Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C)

Sources

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. precisepeg.com [precisepeg.com]

- 19. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. escholarship.org [escholarship.org]

- 25. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Thalidomide-O-amido-PEG2-C2-NH2 Hydrochloride: A Building Block for Targeted Protein Degradation

This guide provides an in-depth analysis of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride, a critical chemical tool in the field of targeted protein degradation. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's structure, mechanism of action, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Dawn of Targeted Protein Degradation

The landscape of modern therapeutics is rapidly evolving, with a paradigm shift from traditional occupancy-driven pharmacology to event-driven modalities. Among the most promising of these new approaches is targeted protein degradation, a strategy that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution.[3] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] This induced proximity triggers the ubiquitination and subsequent degradation of the target protein.[3]

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a key building block in the synthesis of PROTACs, serving as a versatile E3 ligase ligand-linker conjugate.[4][5] Its thalidomide-based moiety specifically engages the Cereblon (CRBN) E3 ligase, a widely exploited ligase in PROTAC design.[1][] The attached polyethylene glycol (PEG) and alkyl linker, terminating in a primary amine, provides a convenient handle for conjugation to a target protein ligand, enabling the rapid construction of novel PROTAC molecules.[7]

Molecular Structure and Physicochemical Properties

The precise chemical structure of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride dictates its function as a Cereblon-recruiting element in PROTACs.

Chemical Structure

The molecule consists of three key components:

-

Thalidomide Moiety: This glutarimide-containing pharmacophore is responsible for binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][8]

-

PEG2-C2 Linker: A flexible linker composed of two ethylene glycol units and a two-carbon alkyl chain. The linker's length and composition are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

-

Terminal Amine (NH2): A reactive primary amine that serves as a conjugation point for attaching a ligand that binds to the protein of interest.

-

Hydrochloride Salt: The hydrochloride salt form generally enhances the compound's water solubility and stability.[9]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C21H28ClN5O7 | [10][11] |

| Molecular Weight | 497.93 g/mol | [10][11] |

| Appearance | Solid Powder | [11] |

| Purity | ≥98% | [11] |

| Solubility | Soluble in DMSO | [11] |

| Storage | Dry, dark, and at -20°C for long-term storage | [7][11] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The function of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is intrinsically linked to its role within a PROTAC molecule. By itself, it is an intermediate; when incorporated into a PROTAC, it becomes a potent director of protein degradation.

Recruitment of the CRL4-CRBN E3 Ligase

The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[3][12] This interaction alters the substrate specificity of the E3 ligase.[13] In the context of a PROTAC, this binding event brings the entire CRL4-CRBN complex into close proximity with the target protein bound by the other end of the PROTAC.

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Ternary Complex Formation and Ubiquitination

The simultaneous binding of the PROTAC to both the target protein and the E3 ligase results in the formation of a transient ternary complex (Target Protein-PROTAC-E3 Ligase).[14] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]

Application in PROTAC Synthesis and Development

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a ready-to-use reagent for the synthesis of PROTACs.[7] The terminal primary amine provides a nucleophilic handle for conjugation to a variety of electrophilic groups on a target protein ligand or a linker.

General Synthesis Workflow

A common synthetic route involves the coupling of the terminal amine of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride with a carboxylic acid on the target-binding ligand. This is typically achieved using standard amide bond-forming reagents such as HATU or HBTU.

Figure 2: General workflow for PROTAC synthesis.

Experimental Protocol: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines a standard method for assessing the ability of a newly synthesized PROTAC to degrade its target protein in a cellular context.[15]

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control. Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (cleared lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Safety and Handling

Thalidomide and its analogs are known teratogens and potent biologically active molecules.[][16] Therefore, Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride should be handled with extreme caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and double nitrile gloves.[17] For handling the solid compound, a respirator may be necessary to prevent inhalation.[17]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a valuable and versatile tool for researchers engaged in the development of PROTACs. Its well-defined structure and mechanism of action, coupled with its synthetic accessibility, make it an ideal starting point for the creation of novel protein degraders. By leveraging this and similar reagents, the scientific community can continue to expand the "druggable" proteome and develop new therapeutic strategies for a wide range of diseases.

References

- Vertex AI Search. Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates.

- Vertex AI Search. Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates.

- ResearchGate. Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects...

- Gosset. Cereblon E3 Ligase Pathway.

- Vertex AI Search. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates.

- Wikipedia. Cereblon E3 ligase modulator.

- Benchchem. Experimental workflow for PROTAC-mediated protein degradation assay.

- PubMed Central. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.

- Precise PEG. E3 Ligase Ligands in PROTAC.

- PubMed Central. Discovery of E3 Ligase Ligands for Target Protein Degradation.

- PubMed Central. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling.

- BOC Sciences. Thalidomide Analogs and Other CRBN Ligands in PROTACs.

- ResearchGate. Commonly utilized thalidomide-derived CRBN ligands and possible linker...

- PubMed Central. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy.

- Vertex AI Search. Thalidomide-NH-amido-PEG2-C2-NH2 | E3 Ligase Ligand-Linker Conjugates.

- Vertex AI Search. Thalidomide-O-amido-PEG-C2-NH2 | E3 Ligase Ligand-Linker Conjugates.

- Xcess Biosciences. Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride.

- Springer Nature Experiments. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.

- Benchchem. Safeguarding Research: A Comprehensive Guide to Handling Thalidomide-NH-amido-PEG2-C2-NH2.

- PubMed Central. Targeted Protein Degradation: Design Considerations for PROTAC Development.

- Vertex AI Search. Thalidomide-amido-PEG2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates.

- Vertex AI Search. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates.

- PubMed Central. Assays and technologies for developing proteolysis targeting chimera degraders.

- TargetMol Chemicals. thalidomide o amido peg c2 nh2 hydrochloride.

- DC Chemicals. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride|2204226-02-6|MSDS.

- Benchchem. Refining experimental protocols for POD technology.

- MedChemExpress. Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride-SDS.

- BroadPharm. Thalidomide-O-amido-PEG2-C2-NH2, HCl salt, 2376990-30-4.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Thalidomide-O-amido-PEG2-C2-NH2, HCl salt, 2376990-30-4 | BroadPharm [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. xcessbio.com [xcessbio.com]

- 12. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gosset.ai [gosset.ai]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Thalidomide-O-amido-PEG2-C2-NH2 Hydrochloride for Cereblon E3 Ligase Recruitment

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride, a critical chemical tool for researchers engaged in targeted protein degradation (TPD). As a derivative of thalidomide, this compound serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This guide will delve into the molecular mechanics of CRBN recruitment, the structural significance of the thalidomide core, the PEG linker, and the terminal amine group. Furthermore, it will present detailed, field-proven protocols for the characterization and application of this molecule in the development of Proteolysis Targeting Chimeras (PROTACs), offering insights into assay design, data interpretation, and troubleshooting.

Introduction: The Dawn of Targeted Protein Degradation

The paradigm of small molecule drug discovery has traditionally focused on the inhibition of protein function. However, the advent of targeted protein degradation (TPD) has opened up a new therapeutic modality that eliminates disease-causing proteins entirely. This is achieved through the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[3][4] At the heart of this technology are heterobifunctional molecules known as PROTACs, which act as a bridge between a target protein and an E3 ubiquitin ligase.[3][5][6]

The human genome encodes over 600 E3 ubiquitin ligases, but only a handful have been successfully leveraged for PROTAC development.[] Among these, Cereblon (CRBN), a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex, has emerged as a prominent and versatile E3 ligase for TPD.[8][9][10] The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs bind directly to CRBN has paved the way for the design of a vast array of CRBN-recruiting PROTACs.[8][][12][13]

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a key building block in the synthesis of these PROTACs. It incorporates the thalidomide moiety for CRBN binding, a flexible PEG linker, and a terminal amine for conjugation to a target protein ligand.[2][14][15] This guide will provide the necessary technical details to effectively utilize this molecule in TPD research.

Molecular Architecture and Mechanism of Action

The Cereblon E3 Ligase Complex

Cereblon functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1 or Rbx1).[8][9][16][17][18] In its native state, the CRL4-CRBN complex recognizes and ubiquitinates endogenous substrates, marking them for proteasomal degradation.[16][19]

Thalidomide: The Molecular Glue

Thalidomide and its derivatives act as "molecular glues," inducing a neomorphic interaction between CRBN and proteins that are not its natural substrates.[] The glutarimide ring of thalidomide binds to a hydrophobic pocket in CRBN, while the phthalimide ring is solvent-exposed, creating a new surface for the recruitment of target proteins containing a specific structural motif.[10][20]

Thalidomide-O-amido-PEG2-C2-NH2 Hydrochloride: A PROTAC Building Block

This specific molecule is an E3 ligase ligand-linker conjugate designed for the straightforward synthesis of PROTACs.[5][6] Its key components are:

-

Thalidomide Core: The active moiety that binds to Cereblon.

-

PEG2 Linker: A short, flexible polyethylene glycol linker that provides optimal spacing and orientation between the E3 ligase and the target protein.

-

C2-Amine Terminus: A primary amine group that serves as a reactive handle for conjugation to a ligand that binds the protein of interest.[14]

The hydrochloride salt form generally offers improved water solubility and stability for experimental use.[5]

Experimental Protocols: A Step-by-Step Guide

Workflow for PROTAC Synthesis and Validation

The development of a novel PROTAC is a multi-step process that begins with design and synthesis, followed by rigorous biochemical and cellular characterization.

Caption: A generalized workflow for the development and validation of a PROTAC.

Biophysical Assays for Cereblon Engagement

Confirming the binding of the PROTAC to both the target protein and Cereblon, and the formation of a stable ternary complex, is a critical first step. Several biophysical techniques can be employed for this purpose.[21][22]

| Technique | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein.[][24] | Binding affinity (KD), kinetics (kon, koff).[] |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction.[][24] | Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS).[] |

| Microscale Thermophoresis (MST) | Measures the movement of fluorescently labeled molecules in a temperature gradient, which changes upon binding.[] | Binding affinity (KD).[] |

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescently labeled molecules upon binding.[3] | Binding affinity (KD).[3] |

Step-by-Step Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

-

Immobilization: Immobilize the target protein on a sensor chip.

-

Binary Interaction 1: Inject varying concentrations of the PROTAC over the sensor chip to determine the binding affinity and kinetics to the target protein.

-

Binary Interaction 2: In a separate experiment, immobilize Cereblon and inject the PROTAC to determine its binding to the E3 ligase.

-

Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and Cereblon over the target protein-immobilized chip. An increase in signal compared to the PROTAC alone indicates ternary complex formation.

-

Data Analysis: Fit the sensorgrams to appropriate binding models to determine the cooperativity of ternary complex formation.

In Vitro Ubiquitination Assays

These assays confirm that the PROTAC can induce the ubiquitination of the target protein by the CRL4-CRBN complex.[25]

Step-by-Step Protocol: Western Blot-Based Ubiquitination Assay

-

Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the CRL4-CRBN complex, the target protein, and the PROTAC.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with an antibody specific to the target protein. A high molecular weight smear or laddering pattern indicates polyubiquitination.

Caption: The enzymatic cascade of ubiquitination facilitated by a PROTAC.

Cellular Assays for Protein Degradation

Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.

Step-by-Step Protocol: Western Blot for Target Degradation

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lysis: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Perform Western blotting as described above, using an antibody against the target protein. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

-

Quantification: Quantify the band intensities to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Data Presentation: Example Degradation Data

| PROTAC Concentration (nM) | % Target Protein Remaining |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 55 |

| 100 | 20 |

| 1000 | 15 |

Advanced Cellular Assays for Mechanistic Insights

To ensure the observed degradation is occurring through the intended mechanism, several control experiments are essential.

| Assay | Purpose | Expected Outcome |

| Proteasome Inhibitor Co-treatment | To confirm degradation is proteasome-dependent. | Rescue of target protein degradation. |

| CRBN Knockout/Knockdown Cells | To confirm the requirement of Cereblon. | Abrogation of target protein degradation. |

| mRNA Quantification (e.g., qPCR) | To rule out effects on transcription.[26] | No significant change in target mRNA levels.[26] |

Conclusion and Future Perspectives

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a powerful and versatile tool for the development of PROTACs that recruit the Cereblon E3 ligase. By understanding its structure, mechanism of action, and the appropriate experimental workflows for its application, researchers can accelerate the discovery of novel therapeutics based on targeted protein degradation. The continued exploration of different linker compositions and lengths, coupled with the identification of new E3 ligase ligands, will undoubtedly expand the scope and power of this exciting technology.

References

-

CD BioSciences. Measurement of Ligand Binding Kinetics. Available from: [Link].

-

Fischer, E. S., et al. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 2014, 512(7512):49-53. Available from: [Link].

-

IUPHAR/BPS Guide to PHARMACOLOGY. cereblon | E3 ubiquitin ligase components. Available from: [Link].

-

ResearchGate. Illustration of IMiD and Cul4/Rbx1/DDB-1/CRBN E3 ligase complex... Available from: [Link].

-

Wikipedia. Cereblon E3 ligase modulator. Available from: [Link].

-

Yang, K., et al. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 2020, 27(7):866-876.e8. Available from: [Link].

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesensors.com [lifesensors.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thalidomide-O-amido-PEG2-C2-NH2, HCl salt, 2376990-30-4 | BroadPharm [broadpharm.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. worldscientific.com [worldscientific.com]

- 22. Measurement of Ligand Binding Kinetics - CD BioSciences [cd-biophysics.com]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the PEG2 Linker in Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

Introduction: The Dawn of Targeted Protein Degradation and the Central Role of the Linker

The paradigm of therapeutic intervention is undergoing a significant shift, moving from traditional occupancy-driven inhibition to the strategic elimination of disease-causing proteins.[1] At the vanguard of this evolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) for the selective degradation of targeted proteins.[1][2][3] A PROTAC molecule's architecture is tripartite, consisting of a ligand to engage a protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects these two functional ends.[4]

Initially conceptualized as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's efficacy, profoundly influencing its biological activity and pharmacokinetic properties.[5][6] The linker's length, composition, rigidity, and attachment points can dramatically impact the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the pivotal event initiating protein ubiquitination and subsequent degradation.[7][8][9]

This technical guide provides an in-depth analysis of a specific and widely utilized PROTAC building block: Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride . We will dissect the molecule with a primary focus on the di(ethylene glycol) or "PEG2" linker component. This guide will explore its structural significance, physicochemical properties, and the causal relationships between its features and the overall performance of the resulting PROTAC.

Deconstructing Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

This molecule is a pre-fabricated E3 ligase ligand-linker conjugate, designed for the efficient synthesis of PROTACs.[10][11] It comprises three key segments:

-

The E3 Ligase Ligand (Thalidomide): The thalidomide moiety serves as the high-affinity binder for Cereblon (CRBN), a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[12][13][14] By recruiting CRBN, the PROTAC can bring the ubiquitination machinery into close proximity with the target protein.

-

The PEG2 Linker: A short, flexible chain of two repeating ethylene glycol units. This component is the central focus of our discussion.

-

The Terminal Amine (NH2): A reactive functional group that allows for the straightforward conjugation of a POI-binding ligand, completing the synthesis of the final heterobifunctional PROTAC molecule.[15]

Below is a structural representation of the molecule and a diagram illustrating the fundamental PROTAC mechanism it enables.

Caption: The linker mediates the formation of the productive ternary complex.

Experimental Workflow for Evaluating a PEG2-Linked PROTAC

The development of an effective PROTAC requires a systematic evaluation process. The following workflow outlines the key experimental steps for a novel PROTAC synthesized using Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride.

Step-by-Step Protocol

-

Synthesis:

-

Couple the POI ligand (containing a suitable reactive group, e.g., a carboxylic acid) to the terminal amine of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride using standard amide bond formation chemistry (e.g., HATU or EDC/NHS coupling).

-

Purify the final PROTAC conjugate using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

-

Biochemical & Biophysical Characterization:

-

Binding Assays: Determine the binding affinity of the PROTAC to both the isolated POI and the CRBN E3 ligase using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). This validates that the individual ligands retain their binding capacity.

-

Ternary Complex Formation: Use techniques like SPR or fluorescence polarization to confirm and quantify the formation of the POI-PROTAC-CRBN ternary complex. This step is crucial to assess cooperativity.

-

-

Cellular Characterization:

-

Permeability Assessment: Evaluate the ability of the PROTAC to cross the cell membrane using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Target Degradation:

-

Treat cultured cells expressing the POI with varying concentrations of the PROTAC.

-

After a set incubation time (e.g., 4, 8, 16, 24 hours), lyse the cells.

-

Quantify the remaining POI levels using Western blotting or quantitative mass spectrometry (qMS).

-

Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

-

Mechanism of Action Validation:

-

Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of POI levels confirms degradation is proteasome-dependent.

-

Co-treat cells with the PROTAC and an inhibitor of neddylation (e.g., MLN4924), which is required for Cullin-RING ligase activity. A rescue of POI levels confirms the involvement of the CRL4^CRBN^ complex.

-

-

Caption: A typical workflow for the synthesis and evaluation of a PROTAC.

Conclusion and Future Outlook

The PEG2 linker within the Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride building block represents a confluence of rational design principles in the field of targeted protein degradation. It offers a balance of hydrophilicity, flexibility, and defined length, which are critical for developing PROTACs with favorable drug-like properties. [6][16]While the historical approach to linker design has often involved empirical screening, a more structure-guided and rational approach is emerging, aided by computational modeling and a deeper understanding of ternary complex dynamics. [8][17][18] The PEG2 linker is not a universal solution; the optimal linker is always dependent on the specific target protein and E3 ligase pair. [19]However, its inherent properties make it an excellent starting point and a valuable component in the toolkit for any researcher, scientist, or drug development professional dedicated to advancing the frontier of PROTAC technology. The continued exploration of linkers with diverse lengths, rigidities, and chemical compositions will undoubtedly unlock the full therapeutic potential of this transformative modality.

References

-

The Bifunctional PEG2 Linker in PROTACs: A Technical Guide. Benchchem.

-

The Crucial Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide. Benchchem.

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications.

-

Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information.

-

E3 Ligase Ligands in PROTAC. Precise PEG.

-

The Role of PEG Linkers in Advancing PROTAC Technology. NINGBO INNO PHARMCHEM CO.,LTD.

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Sigma-Aldrich.

-

Cereblon E3 ligase modulator. Wikipedia.

-

m-PEG2-Br | PROTAC Linkers. MedchemExpress.com.

-

Novel approaches for the rational design of PROTAC linkers. PubMed.

-

The Crucial Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide. Benchchem.

-

The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: A Technical Guide. Benchchem.

-

PROTAC Linker Design and Optimization: A Technical Support Center. Benchchem.

-

Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Center for Biotechnology Information.

-

Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.

-

Exploration and innovation of Linker features in PROTAC design. BOC Sciences.

-

PEG2-Cl | PROTAC Linker. MedchemExpress.com.

-

Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. National Center for Biotechnology Information.

-

E3 Ligase Ligands for PROTAC. BOC Sciences.

-

A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based E3 Ligase Ligands. Benchchem.

-

Physicochemical Properties of PEG21 Linkers: An In-depth Technical Guide. Benchchem.

-

Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates. MedChemExpress.

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. National Center for Biotechnology Information.

-

Impact of linker length on the activity of PROTACs. ResearchGate.

-

Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers.

-

The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.

-

PROTAC Linkers. Biopharma PEG.

-

PEG Linkers. ADC Review.

-

Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates. MedChemExpress.

-

Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry.

-

A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. PubMed.

-

Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed.

-

Thalidomide-5,6-F | Ligand for E3 Ligase. MedChemExpress.

-

Linkers in PROTACs. Precise PEG.

-

Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. National Center for Biotechnology Information.

-

The Critical Role of Linkers in Ternary Complex Formation: A Comparative Guide. Benchchem.

-

3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. Royal Society of Chemistry.

-

Editorial: Next-Generation PROTACs in Oncology and Beyond: Exploring Therapeutic Targets and Their Degraders. Frontiers.

-

Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. JoVE.

-

Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison.

-

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates. MedChemExpress.

-

PEG Linkers & Their Applications. Biopharma PEG.

-

PEG Linker Selection Guide. PurePEG.

-

Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride. Xcess Biosciences.

-

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates. MedChemExpress.

-

Thalidomide-O-amido-PEG-C2-NH2 | E3 Ligase Ligand-Linker Conjugates. MedChemExpress.

-

Thalidomide-amido-PEG2-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates. MedChemExpress.

-

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride. TargetMol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. xcessbio.com [xcessbio.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Thalidomide-O-amido-PEG2-C2-NH2 Hydrochloride for Targeted Protein Degradation

This guide provides a comprehensive overview of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride (CAS Number: 2376990-30-4), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, PROTACs mediate the degradation of the entire protein, offering a potentially more profound and durable therapeutic effect.

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a bifunctional molecule composed of a thalidomide derivative that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a PEGylated linker with a terminal amine group. This terminal amine serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest, thereby forming the final PROTAC.

Core Compound Profile: Thalidomide-O-amido-PEG2-C2-NH2 Hydrochloride

CAS Number: 2376990-30-4

Chemical Properties

A thorough understanding of the chemical properties of this linker is paramount for its effective use in PROTAC synthesis and biological assays.

| Property | Value | Source(s) |

| Molecular Formula | C21H27ClN4O8 | |

| Molecular Weight | 498.91 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% (HPLC) | |

| Solubility | Soluble in DMSO and DMF. Limited solubility in aqueous solutions is expected. The hydrochloride salt form is intended to enhance water solubility. | |

| Storage Conditions | Store at -20°C in a dry, dark place for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months. |

Causality Behind Structural Choices

The design of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a deliberate convergence of functionalities:

-

Thalidomide Moiety: This is not the infamous teratogen in this context, but rather a highly effective recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. Its specific binding to CRBN is the cornerstone of its function in a PROTAC.

-

PEG2 Linker: The di-polyethylene glycol (PEG) linker provides several advantages. Its hydrophilicity can improve the solubility of the often large and greasy final PROTAC molecule. The length and flexibility of the PEG linker are critical for orienting the target protein and E3 ligase in a productive ternary complex for ubiquitination.

-

C2-Amine Terminus: The ethylamine group at the end of the linker offers a reactive primary amine. This nucleophilic group is ideal for forming stable amide bonds with a carboxylic acid on the target protein ligand, a common and robust method for PROTAC synthesis.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System